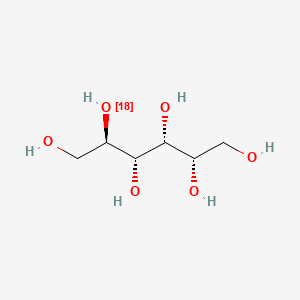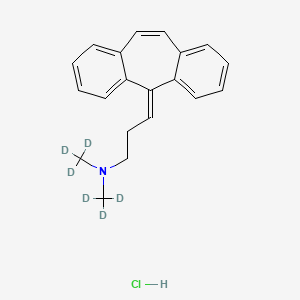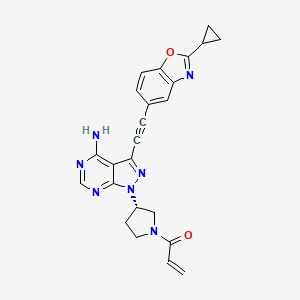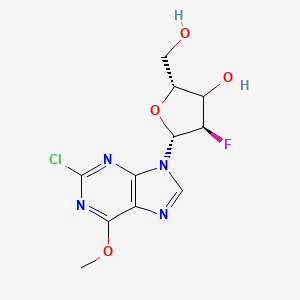
5-HT6/5-HT2A receptor ligand-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le ligand-2 du récepteur 5-HT6/5-HT2A est un composé qui agit comme un antagoniste double pour les récepteurs 5-HT6 et 5-HT2A. Ces récepteurs font partie de la famille des récepteurs de la sérotonine, qui jouent un rôle crucial dans divers processus physiologiques, notamment la régulation de l'humeur, la cognition et la perception. Le composé a montré un potentiel dans l'amélioration des fonctions cognitives et a été étudié pour ses applications thérapeutiques dans le traitement des troubles neurologiques .
Méthodes De Préparation
La synthèse du ligand-2 du récepteur 5-HT6/5-HT2A implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Une voie de synthèse courante implique l'utilisation de dérivés d'indole, qui sont mis en réaction avec divers réactifs pour former le ligand souhaité. Les conditions réactionnelles comprennent généralement l'utilisation de solvants tels que le dichlorométhane et de catalyseurs tels que le palladium sur carbone. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Le ligand-2 du récepteur 5-HT6/5-HT2A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du ligand peut conduire à la formation de cétones ou d'aldéhydes, tandis que la réduction peut donner des alcools ou des amines .
Applications De Recherche Scientifique
Le ligand-2 du récepteur 5-HT6/5-HT2A a été largement étudié pour ses applications en recherche scientifique. En chimie, il est utilisé comme outil pour étudier la liaison et l'activation des récepteurs de la sérotonine. En biologie, il aide à comprendre le rôle de la sérotonine dans divers processus physiologiques. En médecine, le composé a montré un potentiel dans le traitement des troubles neurologiques tels que la maladie d'Alzheimer et la schizophrénie en améliorant les fonctions cognitives et en réduisant les symptômes. De plus, il a des applications dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques ciblant les récepteurs de la sérotonine .
Mécanisme d'action
Le mécanisme d'action du ligand-2 du récepteur 5-HT6/5-HT2A implique sa liaison aux récepteurs 5-HT6 et 5-HT2A, qui sont des récepteurs couplés aux protéines G. Lors de la liaison, le composé agit comme un antagoniste, bloquant l'activation de ces récepteurs par la sérotonine. Cette inhibition entraîne des changements dans les voies de signalisation en aval, y compris la modulation de la libération de neurotransmetteurs et la désensibilisation des récepteurs. Les cibles moléculaires et les voies impliquées comprennent les transducteurs Gq/11 et β-arrestin2, qui jouent un rôle dans les effets du composé sur la cognition et la régulation de l'humeur .
Mécanisme D'action
The mechanism of action of 5-HT6/5-HT2A receptor ligand-2 involves its binding to the 5-HT6 and 5-HT2A receptors, which are G protein-coupled receptors. Upon binding, the compound acts as an antagonist, blocking the activation of these receptors by serotonin. This inhibition leads to changes in downstream signaling pathways, including the modulation of neurotransmitter release and receptor desensitization. The molecular targets and pathways involved include the Gq/11 and β-arrestin2 transducers, which play a role in the compound’s effects on cognition and mood regulation .
Comparaison Avec Des Composés Similaires
Le ligand-2 du récepteur 5-HT6/5-HT2A est unique par rapport aux autres composés similaires en raison de son activité antagoniste double sur les récepteurs 5-HT6 et 5-HT2A. Les composés similaires comprennent les analogues de la psilocine, qui ciblent également les récepteurs de la sérotonine mais peuvent avoir une sélectivité et des profils thérapeutiques différents. Par exemple, la psilocybine et le LSD sont connus pour agir sur les récepteurs 5-HT2A mais ont des effets pharmacologiques et des applications thérapeutiques distincts. L'unicité du ligand-2 du récepteur 5-HT6/5-HT2A réside dans sa capacité à moduler les deux sous-types de récepteurs, offrant des avantages potentiels dans le traitement des troubles neurologiques complexes .
Propriétés
Formule moléculaire |
C20H18FN3O2 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
4-[5-[[2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethylamino]methyl]furan-2-yl]phenol |
InChI |
InChI=1S/C20H18FN3O2/c21-15-9-18-14(10-23-20(18)24-11-15)7-8-22-12-17-5-6-19(26-17)13-1-3-16(25)4-2-13/h1-6,9-11,22,25H,7-8,12H2,(H,23,24) |
Clé InChI |
VTRMFVAGEAFJTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)CNCCC3=CNC4=C3C=C(C=N4)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1R,4S,8R,10S,13S,16R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,31,32,35,38-decazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12406005.png)

![sodium;4-[2-(2,4-dinitrophenyl)-3-(4-iodophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12406012.png)



phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)
![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)



